

# Application Notes: High-Yield DNA Extraction from Saliva using Chelex® 100

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## Compound of Interest

Compound Name: CHELEX 100

Cat. No.: B1177728

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## Introduction

The extraction of high-quality genomic DNA from saliva is a critical first step for a wide range of applications, including genetic studies, biomarker discovery, and pharmacogenomics. Chelex® 100, a styrene-divinylbenzene copolymer containing iminodiacetic acid groups, offers a rapid, cost-effective, and efficient method for DNA extraction.[1] This ion-exchange resin is noteworthy for its ability to bind polyvalent metal ions, particularly magnesium ( $Mg^{2+}$ ).[1][2]

The principle of the **Chelex 100** method is straightforward yet effective. During the extraction process, a saliva sample is boiled in the presence of a Chelex resin suspension. The heat lyses the cells, releasing DNA. Simultaneously, the Chelex resin protects the DNA from degradation by chelating  $Mg^{2+}$  ions, which are essential cofactors for nucleases (DNases) that would otherwise destroy the DNA.[1][2] Following a brief centrifugation step, the DNA remains in the supernatant, while the resin and cellular debris form a pellet. The resulting supernatant, containing primarily single-stranded DNA, is suitable for downstream applications such as Polymerase Chain Reaction (PCR).[1]

Advantages of the Chelex® 100 Method:

- **Speed and Simplicity:** The protocol is fast, involving few steps and minimal tube transfers, which reduces the risk of sample contamination.[3][4]

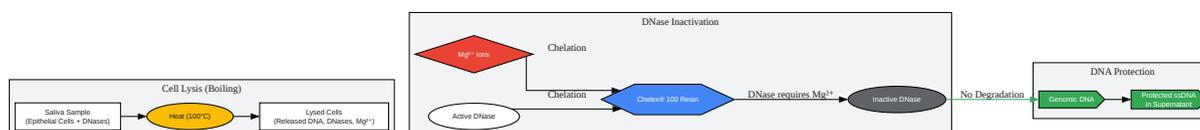
- **Cost-Effectiveness:** It is significantly cheaper than many commercial extraction kits, costing as little as \$0.03 per sample.[3][5]
- **Safety:** The method avoids the use of hazardous organic solvents like phenol-chloroform.[6]
- **High Yield:** Studies have shown that Chelex® 100 can produce a higher DNA yield from saliva compared to other methods.[7][8]

#### Limitations:

- The process yields denatured, single-stranded DNA, which is not suitable for applications requiring double-stranded DNA, such as RFLP analysis.[1][4]
- The final supernatant is not highly purified and may contain PCR inhibitors.[4]
- The unbuffered nature of the DNA suspension may lead to degradation with multiple freeze-thaw cycles or long-term storage.[4]

## Mechanism of Action

The core function of Chelex® 100 in DNA extraction is the inactivation of DNases. This is achieved through the chelation of divalent cations, which are essential for nuclease activity. The boiling step serves to lyse cells and denature proteins, including DNases. The Chelex resin then binds the  $Mg^{2+}$  ions, preventing any remaining or renatured DNases from degrading the released genomic DNA.



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**Caption:** Mechanism of Chelex® 100 action in protecting DNA from nuclease degradation.

## Data Presentation

Quantitative analysis demonstrates the effectiveness of the Chelex® 100 method, particularly the modified protocol, for extracting DNA from saliva.

Extraction Method	Sample Type	Average DNA Recovery/Yield	Comparison	Source
Classical Chelex® (5%)	Saliva on Skin	31.9% ± 4.22%	-	[9][10]
Modified Chelex® (with Proteinase K)	Saliva on Skin	47.7% ± 6.90%	Significantly higher than classical Chelex® method	[9][10]
Chelex® 100	Saliva on Swabs	Highest Yield	Outperformed QIAamp® and AutoMate Express™ for saliva	[7]
Chelex® 100	Saliva	191.8 ng/μL (Concentration)	Significantly higher concentration than Phenol-Chloroform and QIAamp®	[8]
Chelex® 100	Saliva	3836 μg (Total Yield)	Significantly higher total yield than Phenol-Chloroform and QIAamp®	[8]
Phenol-Chloroform	Saliva on Skin	Lower than Chelex®	-	[9]
QIAamp® DNA Investigator Kit	Saliva on Swabs	Lower Yield	Lower yield than Chelex® but more consistent results	[7]

## Experimental Protocols

#### Materials and Reagents:

- Bio-Rad Chelex® 100 Resin (100-200 mesh, sodium form)
- Sterile, nuclease-free water
- Proteinase K (20 mg/mL solution)
- Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
- Micropipettes and sterile, nuclease-free tips (wide-bore for Chelex)
- Vortex mixer
- Microcentrifuge
- Heat block or water bath capable of 56°C and 100°C

#### Preparation of 5% Chelex® Solution:

- Add 5 grams of Chelex® 100 resin to a sterile bottle.[\[5\]](#)
- Add sterile, nuclease-free water to a final volume of 100 mL.
- Mix well. Store at 4°C.
- Note: The resin settles quickly. Always vortex the stock solution vigorously before pipetting to ensure an even suspension.[\[6\]](#)[\[11\]](#)

## Protocol 1: Standard Chelex® 100 DNA Extraction from Saliva

This protocol is a rapid method for routine DNA extraction from liquid saliva or buccal swabs.

- **Sample Collection:** Collect approximately 1-2 mL of saliva in a sterile tube. For swabs, place the swab head into a 1.5 mL microcentrifuge tube.

- Initial Wash (for swabs): Add 1 mL of sterile water to the tube containing the swab. Vortex gently and incubate at room temperature for 15-30 minutes.[12]
- Cell Pelleting: Centrifuge the tube at 10,000-15,000 x g for 2-3 minutes to pellet the epithelial cells.[12]
- Supernatant Removal: Carefully aspirate and discard the supernatant, leaving the cell pellet and approximately 30-50  $\mu$ L of residual liquid.[12]
- Chelex® Addition: Vigorously vortex the 5% Chelex® stock solution. Immediately add 200  $\mu$ L of the 5% Chelex® suspension to the cell pellet.[2][12]
- Lysis Incubation: Vortex the tube at high speed for 5-10 seconds. Incubate the sample at 56°C for 15-30 minutes.[5][12]
- Vortexing: Vortex the tube again at high speed for 5-10 seconds.[5][12]
- Boiling: Secure the tube cap. Place the tube in a 100°C heat block or boiling water bath for 8 minutes.[5][12]
- Final Vortex: Vortex the tube at high speed for 5-10 seconds.[5][12]
- Final Centrifugation: Centrifuge at 10,000-15,000 x g for 3 minutes to pellet the Chelex® resin and cellular debris.[5][12]
- DNA Collection: Carefully transfer the supernatant, which contains the DNA, to a new sterile tube. Crucially, do not transfer any of the Chelex® resin beads, as they can inhibit downstream PCR.[4]
- Storage: The extracted DNA can be stored at 4°C for short-term use (3-4 months) or at -20°C for long-term storage.[1]

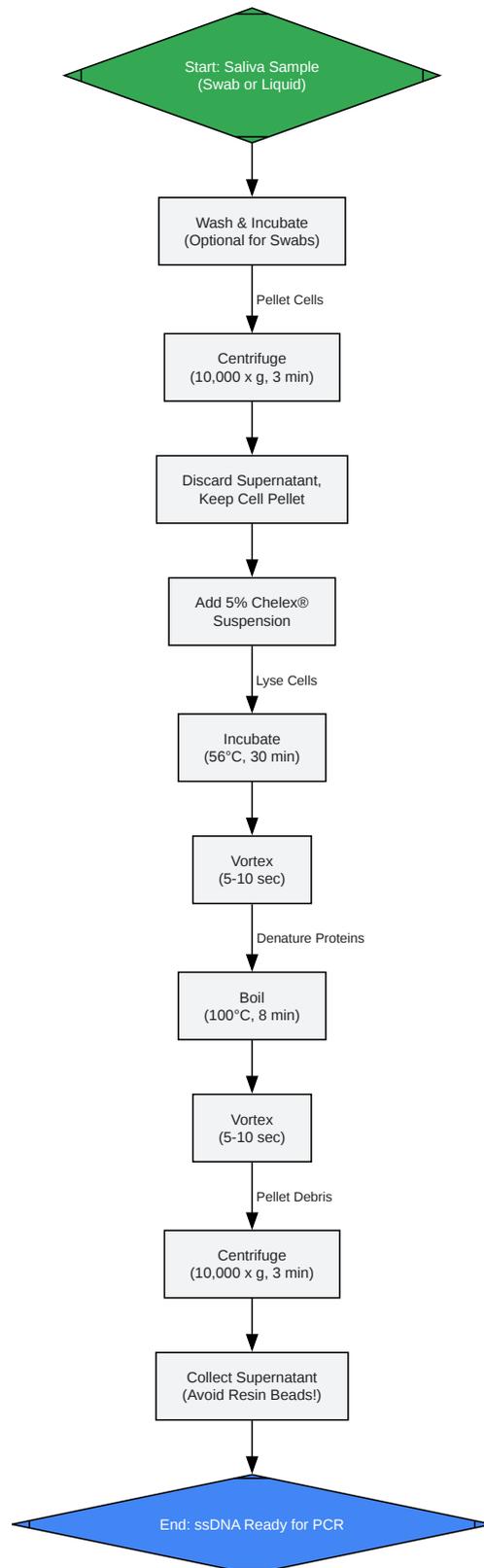
## Protocol 2: Modified Chelex® 100 Extraction with Proteinase K for Increased Yield

This modified protocol incorporates a Proteinase K digestion step to improve the lysis of cells and degrade proteins, which can result in a higher DNA yield.[9][10]

- Sample Collection & Pelleting: Follow steps 1-4 from the Standard Protocol.
- Digestion Mix Preparation: To the cell pellet, add:
  - 200 µL of 5% Chelex® suspension (vortexed well).[2]
  - 2-4 µL of Proteinase K (10-20 mg/mL).[2]
- Protein Digestion: Vortex thoroughly. Incubate at 56°C for at least 30-60 minutes (or up to overnight for difficult samples).[2]
- Vortexing: Vortex the tube at high speed for 5-10 seconds.[2]
- Enzyme Inactivation & Boiling: Secure the tube cap. Incubate in a 100°C heat block or boiling water bath for 8 minutes. This step is critical to both lyse the cells and inactivate the Proteinase K.[2]
- Final Vortex: Vortex the tube at high speed for 5-10 seconds.[2]
- Final Centrifugation: Centrifuge at 10,000-15,000 x g for 3 minutes to pellet the resin.[2]
- DNA Collection: Carefully transfer the DNA-containing supernatant to a new sterile tube, avoiding the Chelex® resin pellet.
- Storage: Store DNA at 4°C or -20°C.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the standard Chelex® 100 DNA extraction protocol.



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**Caption:** Standard workflow for DNA extraction from saliva using Chelex® 100.

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